

# Isradipine pharmacokinetics half-life metabolism CYP450

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## Compound Focus: Isradipine

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## Pharmacokinetic Parameters of Isradipine

The table below summarizes the key pharmacokinetic parameters of **isradipine** from the search results.

Parameter	Value	Details / Conditions
Bioavailability	15% - 24% [1] [2]	Subject to extensive first-pass metabolism [1] [3].
Protein Binding	95% [1] [2] [3]	-
Time to Peak (T~max~)	1 - 1.5 hours [3]	-
Terminal Half-Life (t~1/2~)	~8 hours [1] [2] [3]	After oral administration.
	2.8 hours [4]	After intravenous administration.
Apparent Volume of Distribution (V~d~)	3 L/kg [3]	-
Clearance (CL/F)	-	Apparent oral clearance is variable; high interindividual variability observed [5].

Parameter	Value	Details / Conditions
Route of Elimination	Urine (60%-65%) and Feces (25%-30%) [1] [2] [3]	Excreted almost entirely as inactive metabolites [1].

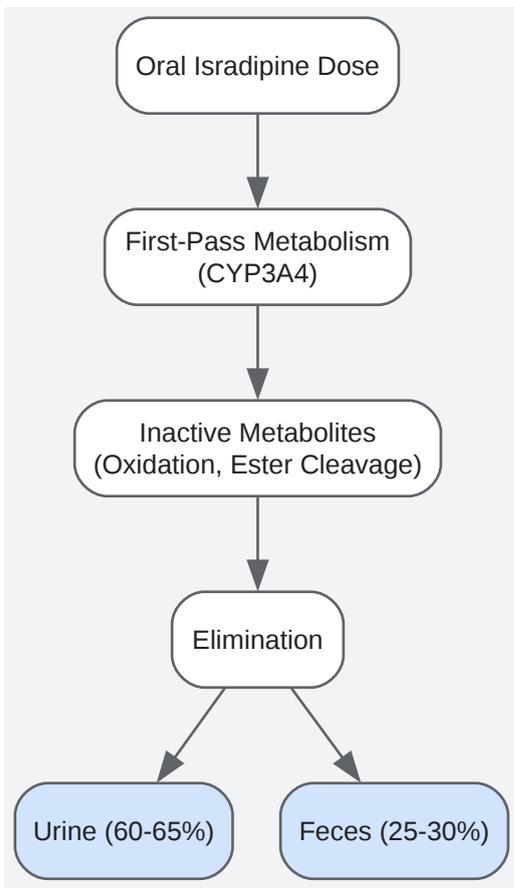
## Metabolism and Experimental Data

**Isradipine** undergoes extensive hepatic metabolism and exhibits complex pharmacokinetic behavior.

### Metabolic Pathway

- **Primary Enzyme:** **Isradipine** is predominantly metabolized by the cytochrome P450 isoenzyme **CYP3A4** [6] [7] [1].
- **Processes:** The major metabolic pathways are **oxidation** and **ester cleavage**, resulting in at least six inactive metabolites [1] [3].
- **Drug Interactions:** Its metabolism is susceptible to drug-drug interactions with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) and inducers (e.g., rifampin, apalutamide) [2] [8]. Coadministration with inhibitors can significantly increase **isradipine** plasma levels, while inducers can reduce concentrations to subtherapeutic levels [2].

The following diagram illustrates the primary metabolic and elimination pathway of **isradipine**:



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## Key Experimental Findings on Half-Life

Research reveals a notable difference in the reported half-life of **isradipine** depending on the route of administration.

- **Clinical Trial (IV vs. Oral):** A 2000 clinical trial specifically investigated this discrepancy. After intravenous administration, the mean terminal half-life was calculated to be **2.8 hours**, significantly shorter than the ~8 hours often reported after oral dosing. The study concluded that the half-life after IV administration is much shorter than previously demonstrated in oral studies [4].
- **Population PK Modeling in Parkinson's Trial:** A 2021 study analyzing data from a phase 3 trial (STEADY-PD III) used population pharmacokinetic modeling. Participants received immediate-release **isradipine** 5 mg twice daily. The model estimated individual apparent oral clearance (CL/F), which is inversely related to drug exposure (AUC). This study highlighted substantial interindividual variability in **isradipine** exposure, which was used for exposure-response analysis but did not report a specific population half-life value [5].

## Implications for Research and Development

The pharmacokinetic profile of **isradipine** presents specific considerations for drug development.

- **Formulation Strategy:** The short half-life after IV administration and significant first-pass metabolism necessitated the development of controlled-release formulations to enable once or twice-daily dosing for hypertension [7] [9].
- **Exposure-Response Analysis:** In clinical trials for new indications (e.g., Parkinson's disease), the high interindividual variability in exposure parameters like CL/F and AUC makes population PK modeling and exposure-response analysis critical for interpreting trial outcomes [5].
- **Therapeutic Potential in Neurology:** **Isradipine's** high brain penetrance and affinity for L-type calcium channels have driven research into its potential as a neuroprotective agent in Parkinson's disease, although a phase 3 trial did not show efficacy on the primary outcome [5] [7].

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